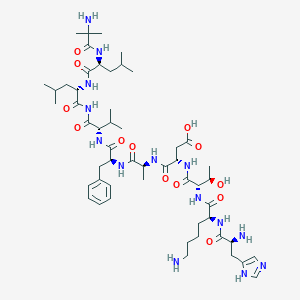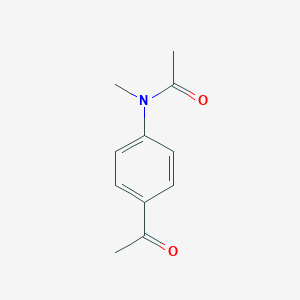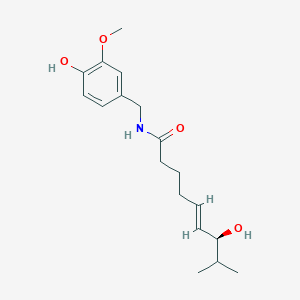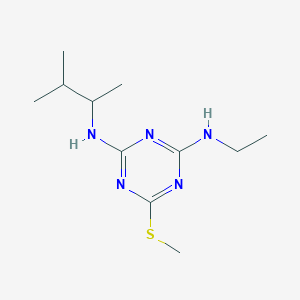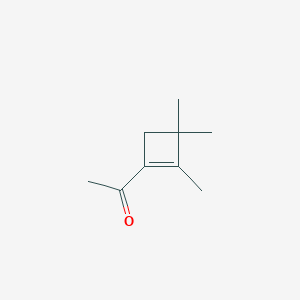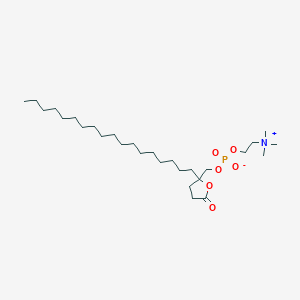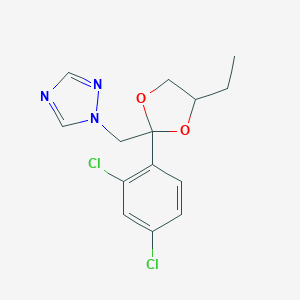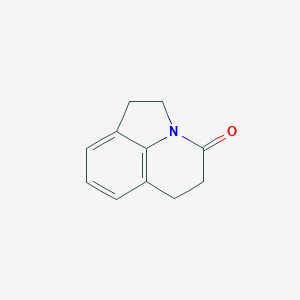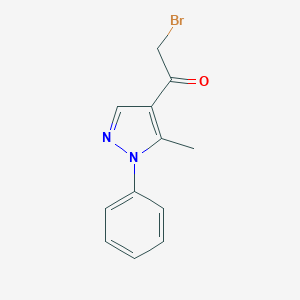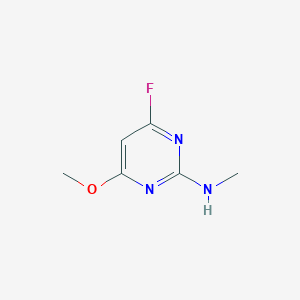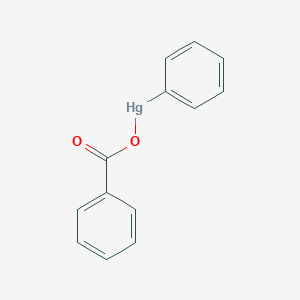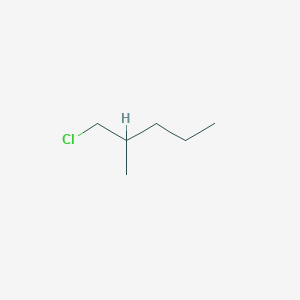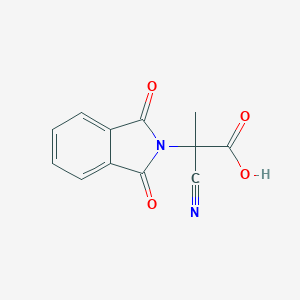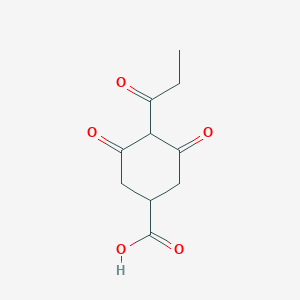
丙草胺
描述
六效唑是一种植物生长调节剂,主要用于抑制各种作物中过度的营养生长。 它是一种环己烷羧酸衍生物,通过阻断赤霉素的生物合成发挥作用,赤霉素是促进细胞伸长和生长的植物激素 . 该化合物在控制果树、谷物和其他作物的生长方面特别有效,从而提高其产量和质量 .
科学研究应用
六效唑具有广泛的科学研究应用,包括:
农业: 它用于控制果树、谷物和其他作物的生长,从而提高其产量和质量.
生物学: 研究人员正在研究六效唑对植物生理的影响,包括它在调节激素水平和胁迫反应中的作用.
5. 作用机理
六效唑通过抑制赤霉素的生物合成发挥作用,赤霉素是促进细胞伸长和生长的植物激素。 它通过阻断双加氧酶的活性来实现这一点,双加氧酶是需要 2-酮戊二酸作为辅助底物的酶 . 这种抑制作用导致赤霉素水平下降,从而导致细胞伸长和营养生长减少 . 此外,六效唑已被证明可以调节抗氧化机制和光合作用,帮助植物在胁迫条件下生长 .
作用机制
Target of Action
Prohexadione primarily targets distinct dioxygenases involved in gibberellin biosynthesis . These enzymes require 2-oxoglutaric acid as a co-substrate . Prohexadione acts as a structural mimic of 2-oxoglutaric acid, thereby blocking these dioxygenases . In addition, it inhibits flavanone 3-hydroxylase, which is involved in flavonoid metabolism .
Mode of Action
Prohexadione interacts with its targets by structurally mimicking 2-oxoglutaric acid . This results in the blocking of certain dioxygenases, such as GA 20 3ß-hydroxylase, which are involved in gibberellin biosynthesis . As a result, less growth-active gibberellins are formed, and treated plants remain compact . In the case of flavonoid metabolism, prohexadione causes considerable changes in the formation of flavonoids and their phenolic precursors by inhibiting flavanone 3-hydroxylase .
Biochemical Pathways
Prohexadione affects the gibberellin biosynthesis pathway by blocking the action of certain dioxygenases . This leads to a decrease in the formation of growth-active gibberellins . It also impacts the flavonoid metabolism pathway by inhibiting flavanone 3-hydroxylase . This results in changes in the formation of flavonoids and their phenolic precursors .
Pharmacokinetics
Prohexadione is absorbed by the plant foliage, and uptake is generally complete within 8 hours following application . Translocation within the plant is predominantly by acropetal movement, while basipetal movement is limited .
Result of Action
The action of prohexadione leads to a decrease in cell elongation and reduced vegetative growth . It also triggers pathogen resistance by inducing the formation of 3-deoxyflavonoids, in particular luteoforol, with phytoalexin-like properties . This mechanism may explain the lowered incidence of insect pests . Furthermore, treatments with prohexadione lead to reduced ethylene formation . This, together with elevated availability of assimilates that are no longer needed for shoot growth, explains increases in fruit set .
Action Environment
The efficacy and stability of prohexadione can be influenced by various environmental factors. For instance, vegetative vigor, which is influenced by factors such as fruit load, location, variety, rootstock, age, pruning, and training system, can affect the rate of prohexadione needed for effective vegetative control . Earlier applications at 2 to 5 inches of new shoot growth have provided more effective control of vegetative growth than later applications . Due to its short-term effect and lack of persistence, prohexadione can be a flexible tool in developing user-specific growth management strategies .
生化分析
Biochemical Properties
Prohexadione interacts with several enzymes and proteins in plants. It inhibits the synthesis of gibberellins, a group of plant hormones, thereby reducing plant internode length . Prohexadione also modulates the expression of antioxidant enzyme-related genes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) . These interactions help regulate plant growth and development.
Cellular Effects
Prohexadione has significant effects on various types of cells and cellular processes. It influences cell function by activating the antioxidant system under stress conditions, significantly elevating SOD, POD, and CAT activities . It also improves the osmoregulatory balance, significantly increases soluble protein and proline contents, and maintains lower Na+/K+ levels .
Molecular Mechanism
Prohexadione exerts its effects at the molecular level through several mechanisms. It inhibits the late stages of gibberellin biosynthesis in plants, leading to reduced plant height and internode length . It also activates the antioxidant system under stress conditions, suppressing the increase in malondialdehyde content and the production rate of superoxide anion .
Temporal Effects in Laboratory Settings
The effects of Prohexadione change over time in laboratory settings. For example, in a study on rice seedlings, the impacts of Prohexadione were evaluated on the 4th, 7th, 10th, and 13th days after NaCl stress . Prohexadione was found to maintain the growth and development of rice seedlings under NaCl stress by inducing an increase in osmoregulation and antioxidant levels, reducing the degree of membrane damage, and regulating the selective uptake of ions .
Metabolic Pathways
Prohexadione is involved in several metabolic pathways. It inhibits the synthesis of gibberellins, impacting the gibberellin metabolic pathway . It also influences the antioxidant system, affecting the metabolic pathways of various antioxidant enzymes .
Transport and Distribution
Prohexadione is transported and distributed within cells and tissues in a manner that helps maintain ionic balance. For instance, Prohexadione treatments have been shown to significantly increase the K+ and Ca2+ contents in rice seedlings under NaCl stress, thereby maintaining ionic balance .
Subcellular Localization
Given its role in inhibiting gibberellin synthesis and activating antioxidant systems, it is likely that Prohexadione operates in the cytoplasm where these biochemical processes occur .
准备方法
合成路线和反应条件: 六效唑通过多步化学过程合成。合成通常包括对合适的前体的环化,然后进行官能团修饰以引入羧酸部分。 反应条件通常包括使用有机溶剂、催化剂以及控制温度和压力以确保高收率和纯度 .
工业生产方法: 在工业环境中,六效唑使用大型化学反应器生产。该过程涉及对反应参数的精确控制,以优化产率并最大程度地减少杂质。 最终产品然后通过结晶或其他分离技术进行纯化,以达到所需的质量标准 .
化学反应分析
反应类型: 六效唑会经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物的结构并增强其作为植物生长调节剂的功效至关重要 .
常见试剂和条件:
氧化: 六效唑可以使用氧化剂(例如高锰酸钾或过氧化氢)在酸性或碱性条件下氧化。
还原: 还原反应涉及使用还原剂(例如硼氢化钠或氢化锂铝)将六效唑转化为其还原形式。
相似化合物的比较
六效唑通常与其他植物生长调节剂进行比较,例如矮壮素和烯效唑。 虽然所有这些化合物都抑制赤霉素的生物合成,但六效唑在调节抗氧化机制和光合作用方面的能力是独一无二的,这使其在胁迫条件下特别有效 .
类似化合物:
矮壮素: 抑制赤霉素的生物合成,用于控制植物生长。
属性
IUPAC Name |
3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,9H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCOQPHDYUOJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043966 | |
| Record name | Prohexadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88805-35-0 | |
| Record name | Prohexadione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88805-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prohexadione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088805350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prohexadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROHEXADIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PC163MD7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


